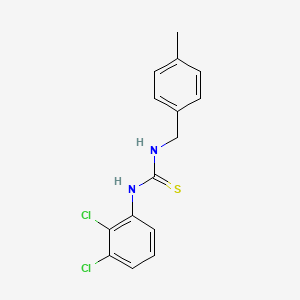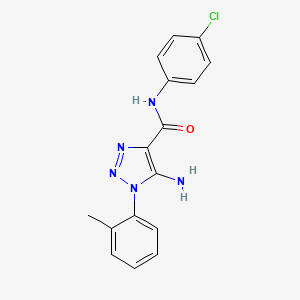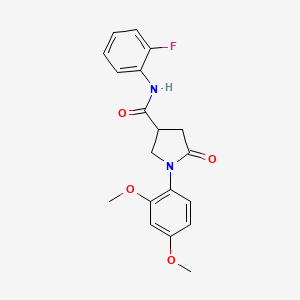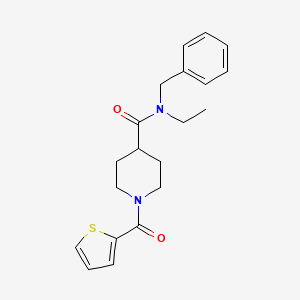![molecular formula C18H23NO2S B4653089 N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide](/img/structure/B4653089.png)
N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide
Overview
Description
N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide, also known as NBQX, is a chemical compound that belongs to the family of sulfonamides. It is a potent and selective antagonist of the ionotropic glutamate receptor, which is involved in the central nervous system's regulation. NBQX is widely used in scientific research to study the mechanisms of neurological disorders, such as epilepsy, stroke, and Parkinson's disease.
Mechanism of Action
N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide is a selective antagonist of the ionotropic glutamate receptor. It binds to the receptor's active site and prevents the binding of glutamate, which is the receptor's natural ligand. By blocking the glutamate receptor, N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide can prevent the excessive activation of neurons, which can lead to neuronal death and neurological disorders.
Biochemical and Physiological Effects
N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide has been shown to have a neuroprotective effect in various animal models of neurological disorders, such as epilepsy, stroke, and Parkinson's disease. It can prevent the excessive activation of neurons, which can lead to neuronal death and neurological disorders. N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide has also been shown to improve learning and memory processes in animal models.
Advantages and Limitations for Lab Experiments
N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide is a potent and selective antagonist of the ionotropic glutamate receptor, which makes it an excellent tool for studying the role of glutamate receptors in neurological disorders and learning and memory processes. However, N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide has some limitations for lab experiments. It has a relatively short half-life, which makes it challenging to maintain a stable concentration in the experiment. N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide also has a low solubility in water, which can limit its use in some experimental setups.
Future Directions
There are several future directions for N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide research. One direction is to develop more potent and selective glutamate receptor antagonists that can overcome N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide's limitations. Another direction is to study the long-term effects of N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide on neuronal function and behavior. Finally, N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide can be used in combination with other drugs to study the synergistic effects of different pharmacological agents on neurological disorders.
Scientific Research Applications
N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide is widely used in scientific research to study the mechanisms of neurological disorders, such as epilepsy, stroke, and Parkinson's disease. It is a potent and selective antagonist of the ionotropic glutamate receptor, which is involved in the central nervous system's regulation. By blocking the glutamate receptor, N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide can prevent the excessive activation of neurons, which can lead to neuronal death and neurological disorders. N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide is also used to study the role of glutamate receptors in learning and memory processes.
properties
IUPAC Name |
N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-14(15-10-12-16(13-11-15)18(2,3)4)19-22(20,21)17-8-6-5-7-9-17/h5-14,19H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUPNNPNQGRJHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl N-{[5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}glycinate](/img/structure/B4653018.png)
![ethyl 2-[butyl(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4653020.png)



![N-(4-acetylphenyl)-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4653040.png)
![{[2-(5-bromo-2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B4653043.png)

![5-[4-(diethylamino)phenyl]-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4653059.png)
![6-cyclopropyl-N-(4-fluorobenzyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4653066.png)
![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-4(3H)-pyrimidinone](/img/structure/B4653068.png)
![1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine](/img/structure/B4653069.png)
![4-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B4653074.png)